molecular formula C24H27FN4O3S B2757937 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 863586-73-6

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2757937
CAS RN: 863586-73-6
M. Wt: 470.56
InChI Key: ZHTFXWKVVIPTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H27FN4O3S and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

One area of scientific research application for compounds with similar structural features involves quantum chemical calculations and molecular dynamics simulations to predict their behavior, such as adsorption properties or corrosion inhibition effects on metal surfaces. This approach can provide insights into the global reactivity parameters of the compound, including electron affinity, chemical hardness, and nucleophilicity, which are critical for understanding its interaction with other molecules or surfaces (Kaya et al., 2016).

Radioligand Development for PET Imaging

Another significant application is in the development of radiolabeled compounds for positron emission tomography (PET) imaging. For instance, derivatives structurally similar to the compound have been utilized in neuroscience research to study neurotransmitter systems, such as the serotonergic system, by acting as antagonists for specific receptors like 5-HT1A. These compounds are valuable tools for investigating the neurobiological mechanisms underlying various psychiatric and neurological disorders, as well as for the development of novel therapeutic agents (Plenevaux et al., 2000).

Antimicrobial Activity

Compounds with the piperazine ring and specific substituents have also been explored for their antimicrobial properties. Research into new pyridine derivatives, for instance, has shown potential antibacterial activity, suggesting that the compound could be part of studies aiming to develop new antimicrobial agents. This application is critical in the context of increasing antibiotic resistance, highlighting the need for novel compounds that can serve as effective treatments against resistant bacterial strains (Patel & Agravat, 2009).

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3S/c1-32-22-8-10-23(11-9-22)33(30,31)27-18-24(19-3-2-12-26-17-19)29-15-13-28(14-16-29)21-6-4-20(25)5-7-21/h2-12,17,24,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTFXWKVVIPTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide

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